molecular formula C24H21BrN4O2S B2650387 N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-57-7

N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2650387
CAS No.: 391897-57-7
M. Wt: 509.42
InChI Key: UFJSNDNKEPAUCA-UHFFFAOYSA-N
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Description

“N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic compound that features a triazole ring, a bromobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole ring or the bromobenzyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be investigated for its interactions with enzymes or receptors, potentially serving as an inhibitor or modulator.

Medicine

Medicinal applications could include its use as a lead compound in the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action for “N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromobenzyl group are likely critical for binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-((4-chlorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
  • N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Uniqueness

The presence of the bromobenzyl group in “N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2S/c1-31-21-10-6-5-9-20(21)29-22(15-26-23(30)18-7-3-2-4-8-18)27-28-24(29)32-16-17-11-13-19(25)14-12-17/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJSNDNKEPAUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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